molecular formula C18H21NO2 B8150513 (S)-ethyl 3-amino-3-(4'-methyl-[1,1'-biphenyl]-3-yl)propanoate

(S)-ethyl 3-amino-3-(4'-methyl-[1,1'-biphenyl]-3-yl)propanoate

Cat. No.: B8150513
M. Wt: 283.4 g/mol
InChI Key: NNNQSNJEEJOHRZ-KRWDZBQOSA-N
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Description

(S)-ethyl 3-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a biphenyl moiety with a methyl substitution. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 3-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate typically involves several steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination, where a ketone or aldehyde intermediate is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of (S)-ethyl 3-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Suzuki coupling reaction and continuous flow systems for the reductive amination and esterification steps. Catalysts and solvents are carefully selected to ensure efficient reactions and easy purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 3-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or nitric acid can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

(S)-ethyl 3-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-ethyl 3-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The biphenyl moiety plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(4-phenylphenyl)propanoate
  • Methyl 3-amino-3-(4-nitrophenyl)propanoate
  • Methyl 3-amino-2-((2’-cyano-[1,1’-biphenyl]-4-yl)propanoate

Uniqueness

(S)-ethyl 3-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific (S)-configuration and the presence of a methyl group on the biphenyl moiety. This structural feature enhances its binding properties and makes it distinct from other similar compounds, which may lack the same level of specificity and efficacy in their applications.

Properties

IUPAC Name

ethyl (3S)-3-amino-3-[3-(4-methylphenyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-21-18(20)12-17(19)16-6-4-5-15(11-16)14-9-7-13(2)8-10-14/h4-11,17H,3,12,19H2,1-2H3/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNQSNJEEJOHRZ-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC(=C1)C2=CC=C(C=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=CC(=C1)C2=CC=C(C=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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